H-Ala-Gly-Gly-Gly-OH: A Comprehensive Technical Guide to its Physicochemical Properties and Structural Characteristics
H-Ala-Gly-Gly-Gly-OH: A Comprehensive Technical Guide to its Physicochemical Properties and Structural Characteristics
Abstract
This technical guide provides an in-depth exploration of the tetrapeptide H-Ala-Gly-Gly-Gly-OH, a molecule of significant interest in various biochemical and pharmaceutical research domains. The document elucidates the fundamental physicochemical properties, including its acid-base chemistry and solubility, and delves into its structural attributes, such as its peptide backbone conformation and flexibility. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the comprehensive characterization of H-Ala-Gly-Gly-Gly-OH, empowering researchers, scientists, and drug development professionals with the essential knowledge and methodologies for its effective utilization. All technical claims are substantiated with authoritative references to ensure scientific integrity.
Introduction
H-L-alanyl-glycyl-glycyl-glycine, denoted as H-Ala-Gly-Gly-Gly-OH, is a tetrapeptide composed of one L-alanine residue at the N-terminus followed by three glycine residues, and terminating with a free carboxyl group. As a building block in peptide synthesis, it plays a crucial role in the development of novel therapeutics and in protein engineering.[1] Its defined sequence and relatively simple structure make it an excellent model system for studying fundamental aspects of peptide chemistry, including folding, stability, and intermolecular interactions. This guide aims to be a comprehensive resource, consolidating the core knowledge of H-Ala-Gly-Gly-Gly-OH's properties and providing actionable protocols for its empirical investigation.
Physicochemical Properties
The biological and chemical behavior of H-Ala-Gly-Gly-Gly-OH is dictated by its physicochemical properties. These include its molecular weight, acid-base characteristics (pKa values and isoelectric point), and solubility.
Molecular Identity
A summary of the fundamental molecular properties of H-Ala-Gly-Gly-Gly-OH is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C9H16N4O5 | [1] |
| Molecular Weight | 260.25 g/mol | [1] |
| Appearance | White powder | [1] |
| Storage Conditions | ≤ -4°C | [1] |
Acid-Base Properties: pKa Values and Isoelectric Point (pI)
The pKa of the C-terminal carboxyl group is estimated to be around 3.05, similar to that of the tetrapeptide Gly-Gly-Gly-Gly.[2] The pKa of the N-terminal amino group is estimated to be approximately 8.10, drawing a comparison to the N-terminal amino group of Gly-Ala-Ala.[2]
The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge. For a simple peptide like H-Ala-Gly-Gly-Gly-OH with only two ionizable groups, the pI can be calculated as the average of the two pKa values.
pI ≈ (pKaCOOH + pKaNH3+) / 2
pI ≈ (3.05 + 8.10) / 2 ≈ 5.58
At a pH below its pI, the peptide will have a net positive charge, and at a pH above its pI, it will have a net negative charge. This is a critical consideration for experimental design, particularly in techniques like electrophoresis and ion-exchange chromatography.
Expert Insight: The estimation of pKa values is a common practice in peptide chemistry when experimental data is unavailable. The immediate chemical environment of the ionizable groups in H-Ala-Gly-Gly-Gly-OH is sufficiently similar to the reference peptides (Gly-Gly-Gly-Gly and Gly-Ala-Ala) to provide a robust working estimate. However, for applications requiring high precision, experimental determination of these values is recommended.
Solubility
The solubility of H-Ala-Gly-Gly-Gly-OH is influenced by its zwitterionic nature. It is expected to be soluble in aqueous solutions, particularly at pH values near its isoelectric point where it has no net charge, and also at acidic and basic pH values where it is charged. Its solubility in organic solvents is generally low. For very hydrophobic peptides, dissolving in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer can be an effective strategy.
Structural Biology
The three-dimensional structure of a peptide is intimately linked to its function. For a small and flexible peptide like H-Ala-Gly-Gly-Gly-OH, a single static structure is not representative. Instead, it exists as a dynamic ensemble of conformations in solution.
Primary and Secondary Structure
The primary structure is the linear sequence of amino acids: Ala-Gly-Gly-Gly. The peptide bonds linking the amino acids are planar and are predominantly in the trans conformation.
Due to the high conformational flexibility imparted by the three glycine residues, H-Ala-Gly-Gly-Gly-OH is unlikely to adopt a stable, well-defined secondary structure like an α-helix or β-sheet in isolation in aqueous solution. Glycine, lacking a bulky side chain, allows for a wide range of dihedral angles (phi and psi), leading to a more random coil-like state. However, in specific environments, such as when bound to a receptor or in the presence of certain solvents, it may adopt more ordered structures.
Conformational Flexibility
High-resolution ion mobility measurements and molecular dynamics simulations of polyglycine and polyalanine peptides in the gas phase suggest that they tend to adopt self-solvated globule conformations.[3] This indicates that even in the absence of solvent, the peptide chain can fold back on itself to satisfy hydrogen bonding potential. In solution, this flexibility will be even more pronounced due to interactions with water molecules.
Causality in Experimental Choices: The inherent flexibility of H-Ala-Gly-Gly-Gly-OH makes its structural characterization challenging. Techniques like X-ray crystallography, which require a well-ordered crystalline lattice, are less likely to be successful. Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is the preferred method for elucidating the ensemble of conformations present in solution.
Experimental Protocols for Characterization
To ensure the identity, purity, and structural integrity of H-Ala-Gly-Gly-Gly-OH, a combination of analytical techniques should be employed.
Purity and Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is a powerful tool for verifying the molecular weight and assessing the purity of peptides.
Protocol: ESI-MS Analysis of H-Ala-Gly-Gly-Gly-OH
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Sample Preparation:
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Dissolve H-Ala-Gly-Gly-Gly-OH in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of 1-10 pmol/µL. The formic acid aids in the protonation of the peptide.
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Instrumentation:
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Utilize an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation of the parent molecule.
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Data Acquisition:
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Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for H-Ala-Gly-Gly-Gly-OH (C9H16N4O5, MW = 260.25) is at m/z 261.26.
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Observe for other charge states, such as [M+2H]²⁺ at m/z 131.13, although the singly charged ion is expected to be dominant for this small peptide.
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Data Analysis:
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Confirm the presence of the expected molecular ion.
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Analyze the spectrum for any impurity peaks. The purity can be estimated by comparing the peak intensity of the desired peptide to the total ion current.
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Self-Validating System: The high mass accuracy of modern mass spectrometers provides a self-validating system for molecular weight confirmation. The observation of the predicted isotopic distribution for the [M+H]⁺ ion further confirms the elemental composition.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide, allowing for the determination of its solution-state conformation.
Protocol: 1D and 2D NMR Analysis of H-Ala-Gly-Gly-Gly-OH
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Sample Preparation:
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Dissolve 1-5 mg of H-Ala-Gly-Gly-Gly-OH in 0.5 mL of a suitable deuterated solvent, such as D₂O or a mixture of H₂O/D₂O (90%/10%). The H₂O/D₂O mixture is necessary for observing the exchangeable amide protons.
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Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.
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Instrumentation:
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A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral dispersion.
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Data Acquisition:
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1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of all protons.
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2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid spin system.
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2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), providing crucial distance restraints for structural calculations.
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Data Analysis:
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Assign all proton resonances to their respective amino acid residues using the TOCSY and NOESY spectra.
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Analyze the NOESY cross-peaks to identify short- and medium-range through-space interactions. This information can be used to build a model of the predominant solution conformation(s).
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Authoritative Grounding: The interpretation of NMR data for peptides is a well-established field with extensive literature on chemical shift assignments and conformational analysis.[4]
Visualizations
Chemical Structure
Caption: 2D chemical structure of H-Ala-Gly-Gly-Gly-OH.
Experimental Workflow
Caption: Workflow for the synthesis and characterization of H-Ala-Gly-Gly-Gly-OH.
Conclusion
H-Ala-Gly-Gly-Gly-OH serves as a valuable tool in biochemical and pharmaceutical research. A thorough understanding of its fundamental physicochemical and structural properties, as outlined in this guide, is paramount for its effective application. The provided experimental protocols offer a robust framework for the characterization of this tetrapeptide, ensuring data integrity and reproducibility. By integrating theoretical knowledge with practical methodologies, researchers can confidently utilize H-Ala-Gly-Gly-Gly-OH in their scientific endeavors.
References
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Chem-Impex. Ala-Gly-Gly-Gly-OH. [Link]
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Williams, R. pKa Data Compiled by R. Williams. [Link]
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Hudgins, R. R., Mao, Y., Ratner, M. A., & Jarrold, M. F. (2001). Conformations of Gly(n)H+ and Ala(n)H+ peptides in the gas phase. Biophysical journal, 80(1), 34-43. [Link]
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ResearchGate. 1 H and 13 C NMR spectra of poly(Ala), poly(Gly) and poly(Ala- co -Gly) at di ff erent ratios produced with Ala-OBzl and Gly-OBzl. [Link]
